molecular formula C26H17Cl2N3O3 B11696345 N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11696345
M. Wt: 490.3 g/mol
InChI Key: BSIWWYHSOBPSKD-IPPBACCNSA-N
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Description

N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that features a combination of furan, acridine, and hydrazide moieties

Preparation Methods

The synthesis of N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves a multi-step process. The initial step often includes the preparation of the furan and acridine intermediates, followed by their condensation with hydrazide under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing techniques such as reflux, crystallization, and chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furanones.

    Reduction: The acridine moiety can be reduced to form dihydroacridine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to DNA or proteins, disrupting their normal function. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar compounds include other hydrazide derivatives and furan-acridine hybrids. What sets N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Similar compounds include:

Properties

Molecular Formula

C26H17Cl2N3O3

Molecular Weight

490.3 g/mol

IUPAC Name

N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C26H17Cl2N3O3/c27-16-9-11-18(21(28)13-16)24-12-10-17(34-24)14-29-30-25(32)15-31-22-7-3-1-5-19(22)26(33)20-6-2-4-8-23(20)31/h1-14H,15H2,(H,30,32)/b29-14+

InChI Key

BSIWWYHSOBPSKD-IPPBACCNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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